

"challenges in quantifying Delphinidin 3,5-diglucoside in complex matrices"

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Compound of Interest

Compound Name: Delphinidin 3,5-diglucoside

Cat. No.: B15588752

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Technical Support Center: Quantification of Delphinidin 3,5-diglucoside

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with **Delphinidin 3,5-diglucoside**. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address the challenges of quantifying this anthocyanin in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is **Delphinidin 3,5-diglucoside** and in which matrices is it commonly found? A1: **Delphinidin 3,5-diglucoside** is a water-soluble anthocyanin, a type of flavonoid pigment responsible for the deep red, purple, and blue colors in many plants.^{[1][2]} It is commonly found in dark-colored fruits and flowers like maqui berries, blueberries, blackcurrants, pomegranates, and eggplant skin.^{[3][4]} Its chemical structure consists of a delphinidin aglycone with glucose molecules attached at the 3 and 5 positions.^[3]

Q2: What are the main challenges in quantifying **Delphinidin 3,5-diglucoside**? A2: The primary challenges include:

- **Instability:** Anthocyanins are highly sensitive to pH, temperature, light, and oxygen.^{[1][5]} Delphinidin, in particular, can degrade during sample extraction and storage, leading to

inaccurate quantification. In acidic conditions (pH 1-3), it exists in its most stable form, the red flavylum cation.[1]

- **Matrix Effects:** Complex matrices, such as food products or biological fluids, contain numerous interfering compounds.[6] These interferences can suppress or enhance the analyte signal in mass spectrometry, a phenomenon known as the matrix effect, leading to erroneous results.[6]
- **Structural Similarity:** Samples often contain a mixture of structurally similar anthocyanins (e.g., other delphinidin glycosides or different anthocyanidin diglucosides), which can be difficult to separate chromatographically.[2][7]
- **Commercial Availability of Standards:** Accurate quantification requires certified reference standards. While standards for **Delphinidin 3,5-diglucoside** are available, ensuring their purity and proper handling is critical.[8]

Q3: What are the most common analytical techniques for quantifying **Delphinidin 3,5-diglucoside**? A3: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

- **HPLC with UV-Vis or Diode Array Detection (DAD):** This is a common method where anthocyanins are detected at their maximum absorbance wavelength, typically around 520 nm.[2] DAD provides spectral data that can help in peak identification.[2]
- **Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS:** These techniques offer higher sensitivity and selectivity, which is crucial for complex matrices.[3][7] LC-MS/MS can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern, helping to distinguish it from other co-eluting compounds.[9][10]

Troubleshooting Guide

Problem: Low or inconsistent recovery during sample extraction.

Possible Causes	Recommended Solutions
Analyte Degradation	Anthocyanins are unstable in neutral or basic pH and degrade with heat and light. [1] Ensure the extraction solvent is acidified (e.g., with 0.1-2% formic or acetic acid) to a pH below 3. [1] [7] Perform extractions at low temperatures and protect samples from light by using amber vials.
Inefficient Extraction	The polarity of the solvent may not be optimal. A mixture of methanol or ethanol with water is often effective. [11] Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency compared to conventional methods. [11] [12]
Irreversible Adsorption	The analyte may be strongly binding to the sample matrix or extraction materials. For solid-phase extraction (SPE), ensure the cartridge type (e.g., C18, DPA-6S) is appropriate and the elution solvent is strong enough to desorb the analyte. [13]

Problem: Poor chromatographic peak shape (e.g., tailing, broadening).

Possible Causes	Recommended Solutions
Secondary Interactions	Residual silanols on the HPLC column can interact with the hydroxyl groups of the analyte. Use a high-purity, end-capped C18 column. Adding a small amount of acid (e.g., 0.1-1% formic acid) to the mobile phase can suppress these interactions.
Column Overload	Injecting too high a concentration of the analyte or matrix components can lead to peak distortion. Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase	The pH or composition of the mobile phase can affect peak shape. Ensure the mobile phase is sufficiently acidified and that the organic solvent is compatible with the analyte and column.

Problem: Signal suppression or enhancement in LC-MS analysis.

Possible Causes	Recommended Solutions
Matrix Effects	Co-eluting compounds from the matrix can interfere with the ionization of Delphinidin 3,5-diglucoside in the MS source.[6]
Solutions	1. Improve Sample Cleanup: Implement a more rigorous solid-phase extraction (SPE) or other cleanup steps to remove interfering substances. [6][13] 2. Optimize Chromatography: Adjust the HPLC gradient to better separate the analyte from matrix components.[6][14] 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte. 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.[6]

Experimental Protocols & Data

Protocol: Extraction and Quantification via LC-MS/MS

This protocol provides a general workflow for the quantification of **Delphinidin 3,5-diglucoside** from a fruit matrix (e.g., berries).

1. Sample Preparation and Extraction:

- Homogenize 1-5 g of the sample material after freezing it with liquid nitrogen.[7]
- Extract the homogenized powder with 10-20 mL of an acidified methanol solution (e.g., methanol with 2% formic acid) in an ultrasonic bath for 15-30 minutes at room temperature, protected from light.[7]
- Centrifuge the mixture (e.g., 8000 x g for 10 min) and collect the supernatant. Repeat the extraction on the pellet twice more.[7]

- Combine the supernatants and evaporate to dryness under a vacuum at a low temperature (<35°C).[7]
- Reconstitute the residue in a known volume (e.g., 5 mL) of the initial mobile phase for LC-MS analysis.[7]

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., water with 0.1% formic acid).
- Load the reconstituted sample onto the cartridge.
- Wash the cartridge with acidified water to remove sugars and other polar interferences.
- Elute the anthocyanins with acidified methanol.
- Evaporate the eluate and reconstitute in the initial mobile phase for analysis.

3. LC-MS/MS Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Gradient: A typical gradient might start at 5% B, increase to 30% B over 15 minutes, then ramp up to 95% B to wash the column, and re-equilibrate at 5% B.[15]
- Ionization Mode: Electrospray Ionization Positive (ESI+).[7]
- MS Parameters: Use Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for **Delphinidin 3,5-diglucoside** ($C_{27}H_{31}O_{17}^+$, exact mass 627.16) must be optimized. A common precursor ion would be $[M]^+$ at m/z 627. The product ions would result from the loss of the two glucose moieties.

Quantitative Data Summary

The following table summarizes reported performance data for the analysis of delphinidin glycosides in various matrices.

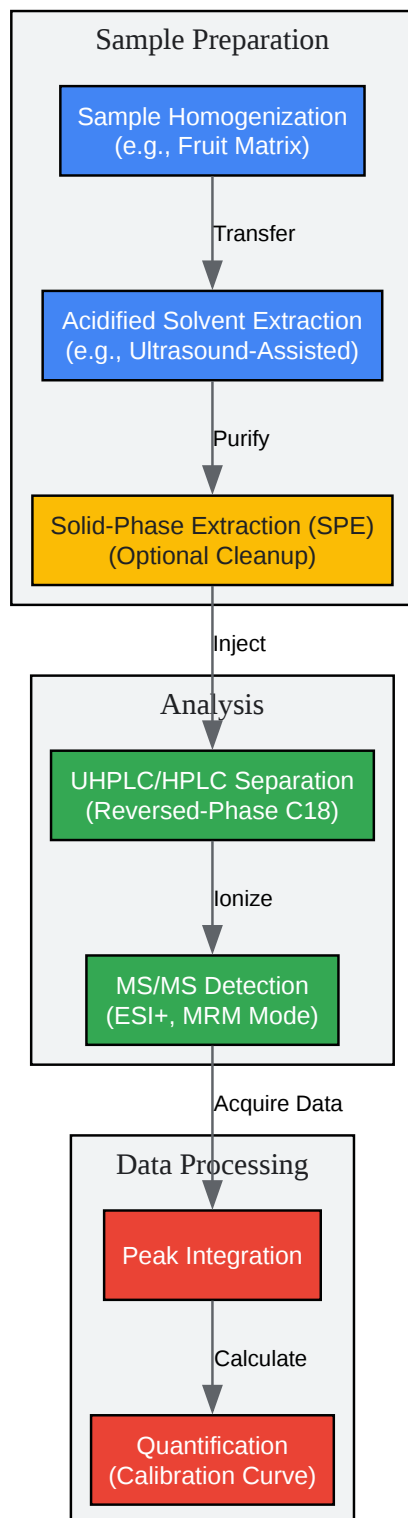
Analyte	Matrix	Analytical Method	LOD	LOQ	Reference
Delphinidin-3-O-glucoside	Rat Plasma	HPLC-UV	47 ng/mL	213 ng/mL	[16]
Delphinidin-3,5-O-diglucoside	Grapes	u-HPLC-PDA	0.07-0.22 mg/kg	0.20-0.65 mg/kg	[17]
Delphinidin-3-O-glucoside	Jussara Extract	UPLC-MS	5.60 µg/L	18.50 µg/L	[18]
Anthocyanins (general)	Human Plasma	LC-MS/MS	-	1.0 ng/mL	[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; u-HPLC-PDA: Ultra-High-Performance Liquid Chromatography with Photodiode Array Detector.

Visualizations: Workflows and Logic Diagrams

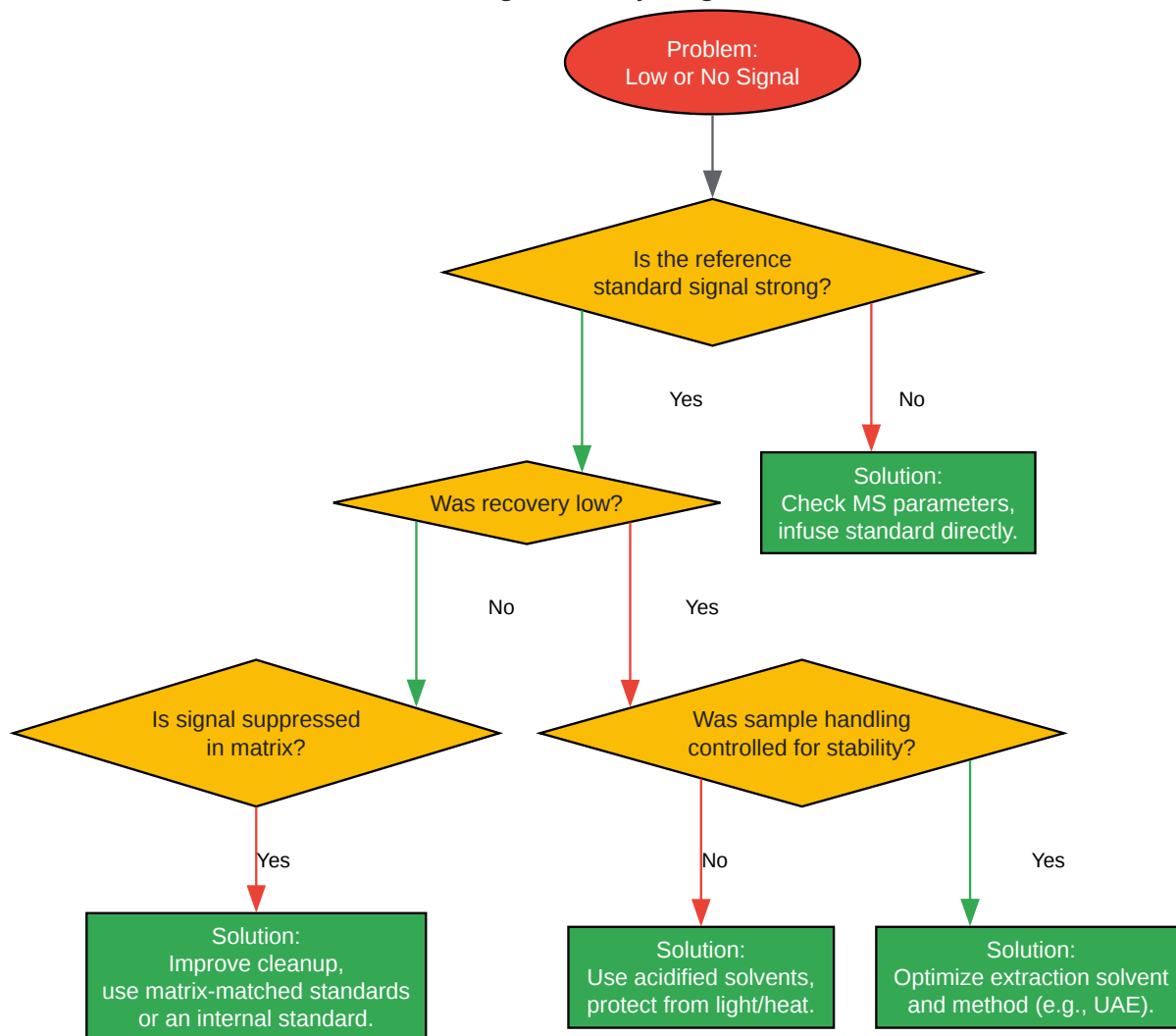
The following diagrams illustrate key processes and troubleshooting logic for the analysis of **Delphinidin 3,5-diglucoside**.

Experimental Workflow for Delphinidin 3,5-diglucoside Quantification

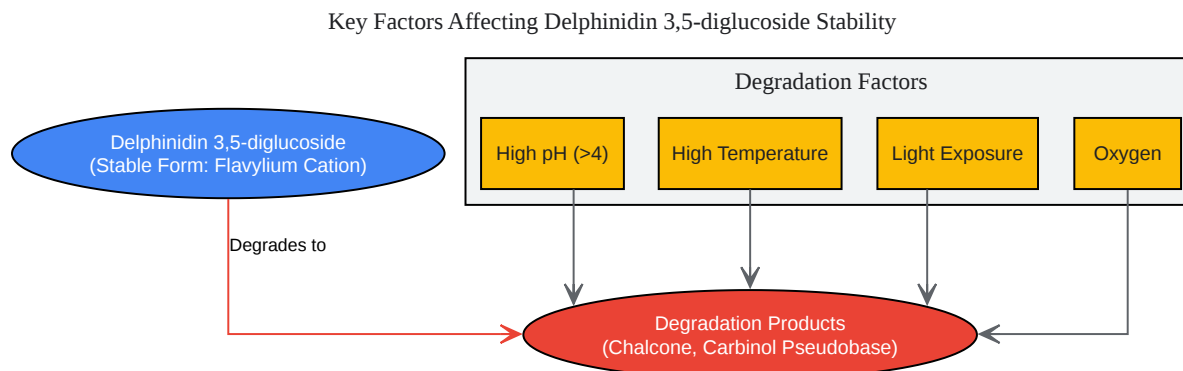
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Caption: General experimental workflow from sample preparation to final quantification.

Troubleshooting: Low Analyte Signal in LC-MS

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Caption: Decision tree for troubleshooting low analyte signal in LC-MS analysis.



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Caption: Factors influencing the chemical stability of **Delphinidin 3,5-diglucoside**.

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